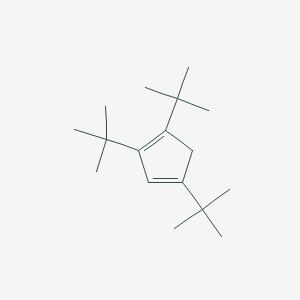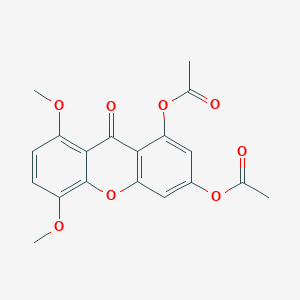
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,8-dimethoxyxanthone.
Acetylation: The key step involves the acetylation of the hydroxyl groups on the xanthone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohols.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triolate: Similar structure with additional methoxy groups.
9,9-Dimethylxanthene: A xanthene derivative with methyl groups instead of methoxy and acetate groups.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with hydroxyl groups.
Uniqueness
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylated hydroxyl groups enhance its stability and reactivity compared to other xanthone derivatives .
Propiedades
Número CAS |
114567-43-0 |
|---|---|
Fórmula molecular |
C19H16O8 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
(1-acetyloxy-5,8-dimethoxy-9-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C19H16O8/c1-9(20)25-11-7-14(26-10(2)21)16-15(8-11)27-19-13(24-4)6-5-12(23-3)17(19)18(16)22/h5-8H,1-4H3 |
Clave InChI |
LCIYHIZCYDGSNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C=CC(=C3O2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


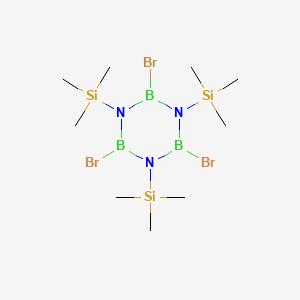
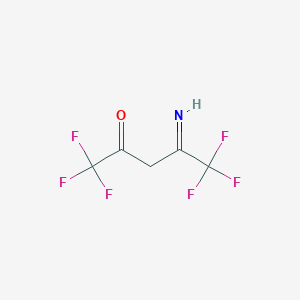
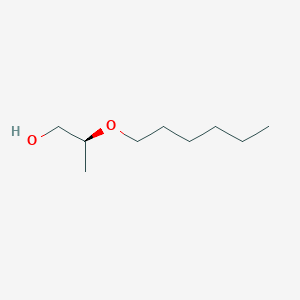
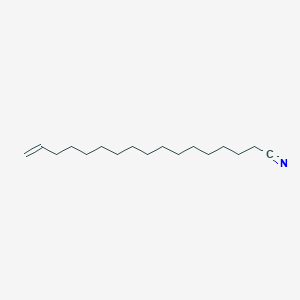
![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
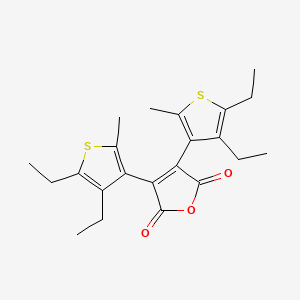
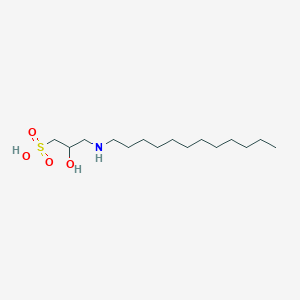
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
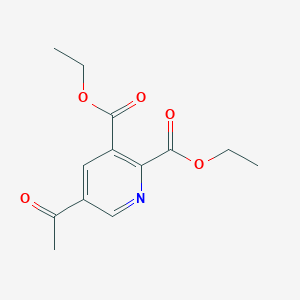
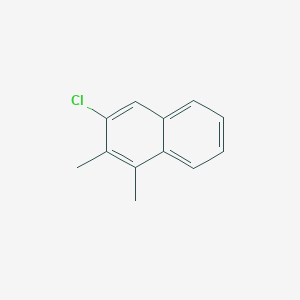
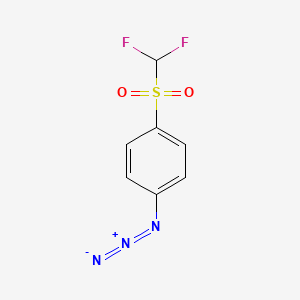
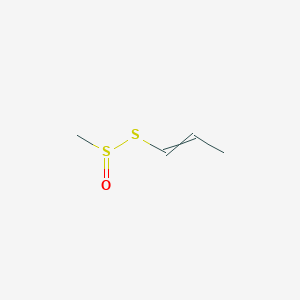
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
